molecular formula C20H16N4O2S3 B11282187 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide

2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide

Cat. No.: B11282187
M. Wt: 440.6 g/mol
InChI Key: UVNLTTNTBGVJPI-UHFFFAOYSA-N
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Description

2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide is a complex heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide typically involves cyclization processes or domino reactions. The most popular approaches are based on [3+3], [4+2], or [5+1] cyclization processes . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can influence oxidative processes in the organism, providing antioxidant effects . Additionally, it can interact with microbial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other thioxopyrimidines and their condensed analogs. These compounds share similar biological activities but differ in their specific chemical structures and properties. For example, 3-substituted 6-thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones are known for their anticancer activities .

Properties

Molecular Formula

C20H16N4O2S3

Molecular Weight

440.6 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H16N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

UVNLTTNTBGVJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S

Origin of Product

United States

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